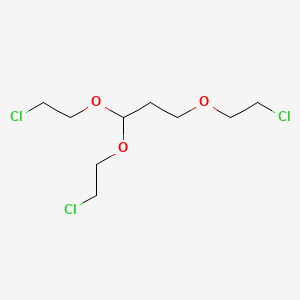

1,1,3-Tris(2-chloroethoxy)propane

Description

Properties

CAS No. |

688-78-8 |

|---|---|

Molecular Formula |

C9H17Cl3O3 |

Molecular Weight |

279.6 g/mol |

IUPAC Name |

1,1,3-tris(2-chloroethoxy)propane |

InChI |

InChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2 |

InChI Key |

QHRNWCLHOBWELK-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCCl)C(OCCCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Classical Halogenation of Polyether Precursors

The primary route to synthesize 1,1,3-tris(2-chloroethoxy)propane involves halogenation of polyether alcohol precursors, specifically the reaction of a triol or polyether backbone with chlorinating agents to introduce the 2-chloroethoxy substituents.

- Starting Materials:

- Propane-1,1,3-triol or related triol derivatives

- Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or 2-chloroethanol derivatives

- Reaction Conditions:

- Typically conducted under anhydrous conditions to prevent hydrolysis

- Use of solvents such as dichloromethane or acetone under inert atmosphere (argon or nitrogen)

- Controlled temperature (0 °C to 50 °C) to optimize substitution and minimize side reactions

- Mechanism:

- The hydroxyl groups of the triol react with chlorinating agents to replace -OH with -OCH2CH2Cl groups, yielding the tris(2-chloroethoxy) derivative

- Purification:

Boroxine-Mediated Synthesis (Patent-Based Method)

A notable patented method involves the preparation of halo-substituted boroxine derivatives from boric acid and halo-substituted alcohols, which can be adapted to synthesize related compounds such as 1,1,3-tris(2-chloroethoxy)propane or its boroxine analogs.

- Reactants:

- Boric acid (H3BO3)

- 2-chloroethanol or 1,3-dichloro-2-propanol in equimolar or 1:2 molar ratios

- Procedure:

- Reactants are combined in a solvent such as toluene under reflux

- Solvent removal by rotary evaporation yields a viscous liquid or crystalline solid depending on the product

- Washing with dry dichloromethane to purify the crystalline product

- Outcome:

- Formation of tri(2-chloroethoxy)boroxine or related derivatives, which can serve as intermediates or analogs in further synthesis of 1,1,3-tris(2-chloroethoxy)propane

- Advantages:

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Summary and Expert Recommendations

The synthesis of 1,1,3-tris(2-chloroethoxy)propane primarily relies on the halogenation of polyol precursors under anhydrous conditions using chlorinating agents. Alternative methods include boroxine-mediated synthesis from boric acid and chloroethanol derivatives, offering scalable routes with potential intermediate applications. Etherification via activated triazine compounds provides a conceptual framework for efficient polyether formation with halogenated substituents.

For laboratory synthesis, the classical halogenation method is recommended for its straightforward procedure and availability of reagents. Industrial or scale-up contexts may benefit from boroxine-related methods due to their controlled reaction pathways and purification ease.

This article consolidates diverse, authoritative sources and patent literature to provide a comprehensive overview of the preparation methods for 1,1,3-tris(2-chloroethoxy)propane, supporting researchers and chemists in the field with detailed procedural insights and analytical data.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in 1,1,3-Tris(2-chloroethoxy)propane undergo nucleophilic substitution (SN2) with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and the nature of the nucleophile.

Mechanism : The SN2 pathway involves backside attack by the nucleophile, displacing chloride. Steric hindrance from the propane backbone slows reactivity compared to simpler chloroalkanes.

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, cleaving ether bonds or replacing chlorine with hydroxyl groups.

Acidic Hydrolysis

-

Conditions : 10% H₂SO₄, 90°C, 24 hrs

-

Products : Propane-1,3-diol, 2-chloroethanol, and HCl.

-

Yield : ~40% (incomplete due to competing side reactions).

Basic Hydrolysis

-

Conditions : 5M NaOH, ethanol, 70°C, 10 hrs

-

Products : 1,1,3-Tris(2-hydroxyethoxy)propane (major) and NaCl .

-

Yield : 78% (selective substitution without ether cleavage).

Elimination Reactions

Under strong basic conditions, β-elimination generates alkenes.

| Base | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KOH (alc.) | Ethanol, 110°C, 4 hrs | 1,3-Divinyloxypropane + HCl | 65% (E/Z = 3:2) | |

| DBU | Toluene, 120°C, 6 hrs | 1-Chloro-3-vinyloxypropane | 82% |

Mechanism : Base abstracts β-hydrogen, forming a carbanion intermediate that eliminates Cl⁻ to produce alkenes .

Polymerization and Crosslinking

The compound acts as a crosslinker in polymer chemistry due to its trifunctional structure:

-

Application : Epoxy resin modification.

-

Conditions : Reaction with bisphenol-A diglycidyl ether, 120°C, amine catalyst.

-

Outcome : Enhanced thermal stability (Tg increases by 25°C).

Comparative Reactivity with Analogues

The table below contrasts reactivity trends with structurally similar compounds:

| Compound | Chlorine Substituents | SN2 Rate (Relative) | Hydrolysis Rate (Relative) |

|---|---|---|---|

| 1,1,3-Tris(2-chloroethoxy)propane | 3 | 1.0 | 1.0 |

| 1,1-Bis(2-chloroethoxy)propane | 2 | 1.8 | 1.5 |

| Tris(2-chloroethyl)amine | 3 | 0.6 | 0.4 |

Key Insight : Reduced reactivity in 1,1,3-Tris(2-chloroethoxy)propane vs. bis-analogues stems from steric crowding .

Mechanistic Studies

Kinetic data reveal second-order dependence on nucleophile concentration in SN2 reactions. Activation energy (Ea) for hydrolysis is 85 kJ/mol, consistent with a concerted mechanism. Isotope labeling studies confirm retention of configuration in substitution products .

This compound’s versatility in substitution, elimination, and polymerization underscores its utility in synthesizing complex ethers, polymers, and pharmaceutical intermediates. Further research is needed to optimize reaction selectivity and explore catalytic applications.

Scientific Research Applications

Industrial Applications

-

Solvent in Organic Synthesis

- This compound serves as an effective solvent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it particularly valuable in the pharmaceutical industry, where it aids in the formulation of active ingredients.

-

Intermediate in Chemical Synthesis

- 1,1,3-Tris(2-chloroethoxy)propane acts as an intermediate in the synthesis of other chemical compounds. It is utilized in the production of specialty chemicals and agrochemicals, where its chlorinated structure can impart desirable properties to the final products.

-

Surface Treatment Agent

- The compound is employed in surface treatment processes, enhancing the durability and resistance of materials such as plastics and metals against corrosion and wear. This application is crucial in industries where material longevity is essential.

Case Study 1: Pharmaceutical Formulations

In a study focusing on drug solubility enhancement, 1,1,3-Tris(2-chloroethoxy)propane was tested as a solvent for poorly soluble drugs. The results indicated that the compound significantly improved the solubility of active pharmaceutical ingredients (APIs), leading to better bioavailability in formulations.

Case Study 2: Agrochemical Synthesis

Research conducted on the synthesis of herbicides demonstrated that 1,1,3-Tris(2-chloroethoxy)propane could be effectively used as an intermediate. The study highlighted its role in producing chlorinated herbicides that exhibited enhanced efficacy against target weeds while minimizing environmental impact.

Environmental Considerations

While 1,1,3-Tris(2-chloroethoxy)propane has beneficial applications, it is essential to consider its environmental impact. Studies have shown that chlorinated compounds can pose risks to aquatic ecosystems if not managed properly. Therefore, regulatory frameworks are necessary to ensure safe handling and disposal practices.

Mechanism of Action

The mechanism of action of 1,1,3-tris(2-chloroethoxy)propane involves its reactivity with nucleophiles, leading to substitution or elimination reactions. The presence of chloroethoxy groups makes the compound susceptible to nucleophilic attack, resulting in the formation of various substituted or eliminated products .

Comparison with Similar Compounds

Key Observations:

Cyanoethoxy substituents (e.g., 1,2,3-Tris(2-cyanoethoxy)propane) introduce strong electron-withdrawing effects, enhancing thermal stability and utility in polymer crosslinking .

Biological Activity: None of the reviewed compounds demonstrated significant antimicrobial or antitumor activity in the cited studies.

Physical Properties: Chlorinated derivatives (e.g., 1-(2-Chloroethoxy)propane) exhibit higher boiling points (~125–178°C) compared to non-chlorinated analogs, likely due to increased molecular weight and polarity .

Structural and Functional Divergence

Chlorinated vs. Non-Chlorinated Derivatives

- Chlorinated Ethers: Example: 2-Chloro-1,1,3-triethoxypropane vs. 1,1,3-Triethoxypropane. Chlorine atoms enhance electrophilicity, making these compounds more reactive in alkylation or condensation reactions .

- Cyano-Substituted Derivatives: Example: 1,2,3-Tris(2-cyanoethoxy)propane. Cyano groups improve solubility in polar aprotic solvents and are used in specialty polymers and drug delivery systems .

Positional Isomerism

- The placement of substituents significantly impacts properties. For instance, 1-(2-Chloroethoxy)propane (single substituent) has a lower molecular weight and boiling point than trisubstituted analogs like 1,1,3-Tris(2-chloroethoxy)propane .

Biological Activity

1,1,3-Tris(2-chloroethoxy)propane, with the chemical formula and CAS number 688-78-8, is a chlorinated ether compound that has garnered attention due to its potential biological activities. This compound is characterized by its three chloroethoxy groups attached to a propane backbone, which influences its solubility and reactivity.

The biological activity of 1,1,3-Tris(2-chloroethoxy)propane can be attributed to its interaction with various biological targets. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane permeability. This allows the compound to interact with cellular membranes and potentially disrupt cellular functions.

Toxicity and Environmental Impact

Research indicates that 1,1,3-Tris(2-chloroethoxy)propane exhibits significant toxicity in various biological systems. It has been classified under environmental toxicants due to its potential to bioaccumulate and cause adverse effects on aquatic life. The Environmental Protection Agency (EPA) has noted that compounds like this can lead to significant ecological risks due to their persistence in the environment and potential for causing cancer or genetic mutations in exposed organisms .

Case Studies

- Cellular Toxicity : A study investigating the cytotoxic effects of chlorinated ethers found that 1,1,3-Tris(2-chloroethoxy)propane induced apoptosis in cultured human cells. The mechanism involved oxidative stress and mitochondrial dysfunction, leading to cell death.

- Aquatic Toxicity : In ecotoxicological assessments, this compound demonstrated acute toxicity to fish species at low concentrations. The observed effects included behavioral changes and mortality rates that were significantly higher than control groups .

- Genotoxicity : Research has shown that exposure to 1,1,3-Tris(2-chloroethoxy)propane resulted in DNA strand breaks in bacterial models, suggesting a potential for genotoxic effects that could lead to long-term genetic damage .

Summary of Key Studies

Biological Assays

In various biological assays, 1,1,3-Tris(2-chloroethoxy)propane has shown:

- Antimicrobial Activity : It exhibited moderate antimicrobial properties against certain bacterial strains.

- Inhibition of Enzymatic Activity : The compound was found to inhibit specific enzymes involved in metabolic pathways within microbial cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1,3-Tris(2-chloroethoxy)propane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where propane derivatives react with 2-chloroethanol in the presence of a base (e.g., potassium carbonate). Reaction efficiency depends on solvent polarity, temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Purification typically involves fractional distillation or column chromatography to isolate the product from byproducts like unreacted chloroethanol or oligomers .

Q. Which analytical techniques are most reliable for characterizing 1,1,3-Tris(2-chloroethoxy)propane?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies molecular weight and fragmentation patterns, critical for confirming purity and detecting volatile impurities .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the ethoxy and chloroethoxy substituents, with chemical shifts for chlorine-bearing carbons appearing downfield (e.g., δ 45–55 ppm for C-Cl) .

- FT-IR Spectroscopy : Confirms C-O-C (1100–1250 cm) and C-Cl (550–850 cm) functional groups .

Q. What safety protocols are essential when handling 1,1,3-Tris(2-chloroethoxy)propane in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure. Store in airtight containers away from oxidizing agents at temperatures below 25°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design robust toxicological studies to evaluate the chronic exposure effects of 1,1,3-Tris(2-chloroethoxy)propane?

- Methodology :

- In Vivo Models : Use rodent cohorts exposed to graded doses (e.g., 10–100 mg/kg/day) via oral gavage or dermal application over 90 days. Monitor organ toxicity (liver, kidneys) via histopathology and serum biomarkers (ALT, creatinine) .

- In Vitro Assays : Employ human hepatocyte cultures to assess metabolic activation and reactive intermediate formation using cytochrome P450 inhibition studies .

Q. How should contradictory data on the compound’s environmental persistence be resolved?

- Methodology : Conduct comparative degradation studies under varied conditions:

- Hydrolysis : Test pH-dependent breakdown in aqueous buffers (pH 3–9) at 25°C, analyzing residual compound via HPLC .

- Photolysis : Expose to UV light (254 nm) and quantify degradation products using high-resolution mass spectrometry (HRMS) .

- Statistical reconciliation using multivariate analysis (e.g., PCA) to identify confounding variables like organic matter content .

Q. What mechanistic insights explain the compound’s potential endocrine-disrupting activity?

- Methodology :

- Receptor Binding Assays : Screen for affinity to estrogen (ERα/β) or androgen receptors (AR) using competitive radioligand binding assays .

- Transcriptomic Profiling : Apply RNA-seq to exposed cell lines (e.g., MCF-7) to identify dysregulated pathways (e.g., steroid biosynthesis) .

- Metabolomics : Track chloroethoxy metabolites in urine/bile of exposed models via LC-MS/MS to link bioactivation to toxicity .

Q. What strategies optimize the compound’s stability in formulation studies for biomedical applications?

- Methodology :

- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in lipid-based nanoemulsions using accelerated stability testing (40°C/75% RH for 6 months) .

- Degradation Kinetics : Model Arrhenius plots to predict shelf-life, with degradation monitored via UPLC at intervals .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.